N-Ethyl-2-piperazin-1-ylethanamine

説明

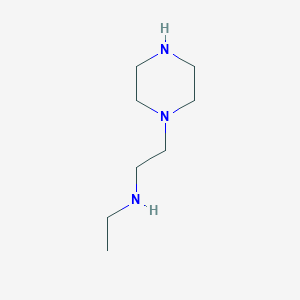

N-Ethyl-2-piperazin-1-ylethanamine is a tertiary amine derivative featuring a piperazine ring linked to an ethylamine group. Structurally, it comprises a piperazine core substituted at the 1-position with a 2-(ethylamino)ethyl moiety. This compound is synthesized via nucleophilic substitution or reductive amination reactions involving 2-(piperazin-1-yl)ethanamine and ethylating agents such as ethyl halides or ketones .

特性

CAS番号 |

137554-12-2 |

|---|---|

分子式 |

C8H19N3 |

分子量 |

157.26 g/mol |

IUPAC名 |

N-ethyl-2-piperazin-1-ylethanamine |

InChI |

InChI=1S/C8H19N3/c1-2-9-3-6-11-7-4-10-5-8-11/h9-10H,2-8H2,1H3 |

InChIキー |

BTLPDHQFRXFTBR-UHFFFAOYSA-N |

SMILES |

CCNCCN1CCNCC1 |

正規SMILES |

CCNCCN1CCNCC1 |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Production

AEP is an organic compound characterized by the presence of three nitrogen atoms: one primary, one secondary, and one tertiary amine. This unique structure contributes to its reactivity and functional versatility. The synthesis of AEP typically involves the reaction of ethylene dichloride with ammonia or through the catalytic reaction of ethylenediamine with ethanolamine mixtures .

Industrial Applications

1. Epoxy Resin Curing Agent

AEP is primarily utilized as a curing agent for epoxy resins. It enhances the cross-linking process necessary for the formation of durable coatings and adhesives. When combined with other amines, AEP acts as an accelerator, improving the mechanical properties and chemical resistance of epoxy systems. This application is crucial in industries such as construction, automotive, and aerospace where strong adhesives and protective coatings are essential .

2. Corrosion Inhibition

The compound has been studied for its efficacy in inhibiting corrosion in metals. AEP's alkaline properties allow it to neutralize acidic environments that promote corrosion, making it valuable in various industrial applications including oil and gas production, where metal integrity is critical .

3. Surface Activation

AEP serves as a surface activator in various chemical processes. Its ability to modify surfaces enhances adhesion properties in coatings and sealants, leading to improved performance in applications like paint manufacturing and construction materials .

4. Additives in Asphalt and Petroleum

In the asphalt industry, AEP is used as an additive to enhance the properties of asphalt mixtures. Additionally, it finds applications as a petroleum additive, improving the performance characteristics of fuels and lubricants .

Pharmaceutical Applications

AEP has garnered attention in pharmaceutical research due to its potential biological activities:

1. Antibacterial Studies

Research has indicated that derivatives of AEP exhibit significant antibacterial properties. Studies have synthesized Schiff bases from AEP that demonstrate activity against various bacterial strains, suggesting potential uses in developing new antimicrobial agents .

2. Anticancer Research

The compound has also been investigated for its anticancer properties. Certain piperazine derivatives related to AEP have shown promise in inhibiting cancer cell proliferation by targeting specific cellular pathways .

Case Studies

類似化合物との比較

Comparison with Structurally Similar Compounds

The physicochemical and functional properties of N-Ethyl-2-piperazin-1-ylethanamine can be contextualized against related compounds through the following comparative analysis:

Table 1: Structural and Physicochemical Comparison

*LP, 2HP, DHP: Compounds synthesized in .

Substituent Effects on Physicochemical Properties

- Lipophilicity : The ethyl group in this compound enhances membrane permeability compared to hydroxylated analogs (2HP, DHP), which exhibit higher water solubility due to polar -OH groups .

- Solubility : Salt forms (e.g., dihydrochloride in ) drastically improve aqueous solubility, a critical factor for bioavailability in drug design .

- Spectroscopic Profiles : LP, 2HP, and DHP were characterized via NMR and UV-Vis spectroscopy, with aromatic substituents (e.g., pyridinyl in LP) showing distinct absorbance bands, a trait absent in the ethyl-substituted compound .

Research Findings and Limitations

- Biological Activity: While rivastigmine and tacrine (noted in ) are acetylcholinesterase inhibitors, the biological activity of this compound remains unverified in the cited sources.

Q & A

Q. What are the established synthetic routes for N-Ethyl-2-piperazin-1-ylethanamine, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example, a multi-step approach may include:

Alkylation of piperazine : Reacting piperazine with bromoethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 18 hours) .

Boc protection/deprotection : Introducing tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by trifluoroacetic acid (TFA) deprotection .

Purification : Column chromatography or recrystallization to isolate the target compound.

Optimization : Adjusting solvent polarity (e.g., DMSO vs. DMF), temperature, and reaction time can improve yields. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC is critical .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. For example, the ethyl group adjacent to piperazine should show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected m/z for C₈H₁₇N₃: 155.14) .

- Infrared Spectroscopy (IR) : Peaks corresponding to N-H stretches (≈3300 cm⁻¹) and C-N vibrations (≈1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Storage : Store at -20°C in airtight containers to maintain stability .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?

Core modifications : Synthesize analogs with substituted aryl groups (e.g., fluorophenyl) or altered alkyl chains to assess pharmacological effects .

Biological assays :

- Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) to measure affinity (Ki values) .

- Functional activity : cAMP accumulation or β-arrestin recruitment assays to determine agonist/antagonist profiles .

Data analysis : Use computational tools (e.g., molecular docking) to correlate structural changes with activity trends .

Q. How should contradictory data in pharmacological studies (e.g., varying receptor affinities) be resolved?

Contradictions may arise from differences in experimental design:

- Assay conditions : Compare buffer pH, temperature, and cell lines used (e.g., HEK293 vs. CHO cells) .

- Compound purity : Verify purity via HPLC (>95%) and confirm absence of isomers or byproducts .

- Statistical rigor : Replicate experiments with larger sample sizes and apply corrections for multiple comparisons .

Q. What strategies are effective in improving the metabolic stability of this compound for in vivo studies?

Q. How can researchers troubleshoot low yields in multi-step syntheses of this compound derivatives?

- Intermediate characterization : Use TLC or GC-MS to identify bottlenecks (e.g., unstable intermediates) .

- Catalyst screening : Test palladium or copper catalysts for coupling steps .

- Solvent optimization : Switch polar aprotic solvents (e.g., DMF → acetonitrile) to enhance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。